(1-Methyl-1H-indazol-5-yl)methanamine
Overview
Description
(1-Methyl-1H-indazol-5-yl)methanamine is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. This specific compound features a methyl group at the first position and a methanamine group at the fifth position of the indazole ring. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available indazole derivatives.
Methylation: The first step involves the methylation of the indazole ring. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Amination: The next step is the introduction of the methanamine group. This can be done through a nucleophilic substitution reaction where the indazole derivative reacts with formaldehyde and ammonium chloride under reductive amination conditions.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Methylation: Using large quantities of methyl iodide and base.
Reductive Amination: Employing industrial-grade formaldehyde and ammonium chloride with a suitable reducing agent like sodium cyanoborohydride.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly at the nitrogen atom of the indazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Indazole N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated indazole derivatives.
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions . The compound’s interaction with its targets could lead to alterations in cellular signaling pathways, gene expression, or enzymatic activity.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathway alterations can include changes in cell growth, inflammation, viral replication, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, and cholinesterase activity .
Result of Action
Based on the known activities of indole derivatives, the compound could potentially influence a range of cellular processes, including cell growth, inflammation, viral replication, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, and cholinesterase activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Methyl-1H-indazol-5-yl)methanamine. Factors such as temperature, pH, and the presence of other biological molecules could impact the compound’s stability and interaction with its targets. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and oxygen exposure could affect its stability.
Scientific Research Applications
(1-Methyl-1H-indazol-5-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
(1-methylindazol-5-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZCZGIDUYDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CN)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267413-27-4 | |
Record name | 5-(Aminomethyl)-1-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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